Quinolizidines
Quinolizidines are a class of alkaloid compounds characterized by the presence of a six-membered nitrogen-containing ring, which includes a lactam and an imidic or amide functionality. These natural products are widely found in various plants, particularly in legumes such as lupine, but they also occur in fungi and marine organisms. Quinolizidine alkaloids exhibit diverse biological activities including cytotoxicity, antifungal properties, and neuroprotective effects.
Structurally, quinolizidines feature a nitrogen atom within the lactam ring system, which can participate in various chemical reactions due to its amide-like and basic nature. These compounds are known for their potential as lead structures in drug discovery efforts, particularly in the development of new anticancer agents and immunosuppressive drugs.
In terms of synthetic applications, quinolizidines serve as versatile precursors in organic synthesis owing to their nitrogen heterocyclic framework. They can undergo a variety of transformations such as ring-opening reactions, amidation, and cyclization, making them valuable intermediates for the construction of complex molecules.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride | 2121-08-6 | C11H22Cl2N2 |
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Vertine | 10308-13-1 | C26H29NO5 |
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Verticillatine | 10247-54-8 | C25H27NO5 |
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(3aS,5S,6aR,7aS,12aS)-5-methyltetradecahydro-11H-pyrido[1',2':3,4]pyrimido[2,1,6-de]quinolizin-11-one | 6880-84-8 | C16H26N2O |
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Chloroperoxidase from Caldariomyces fumago | 9055-20-3 | C17H23NO2 |
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(+)-Porantherine | 33529-61-2 | C15H23N |
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MULTIFLORINE | 529-80-6 | C15H24N2O |
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(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one | 115956-07-5 | C10H15NO2 |
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Lythrine | 5286-10-2 | C26H29NO5 |
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Crassanine | 16790-92-4 | C23H30N2O5 |
Related Literature
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